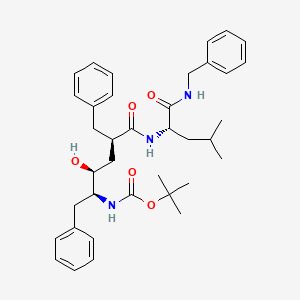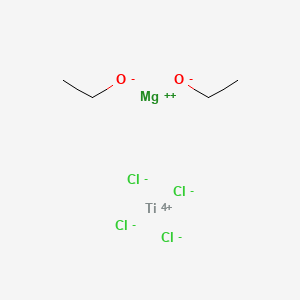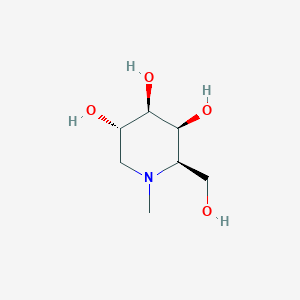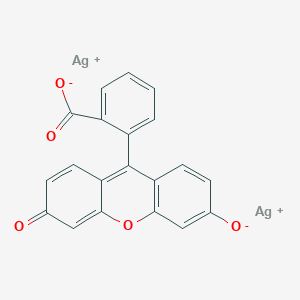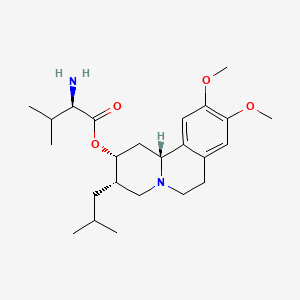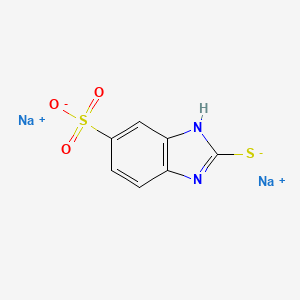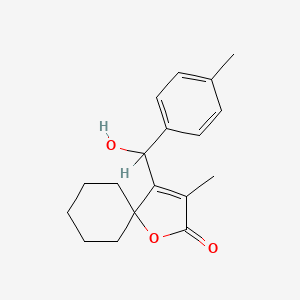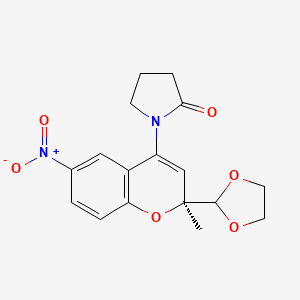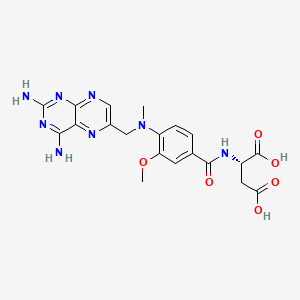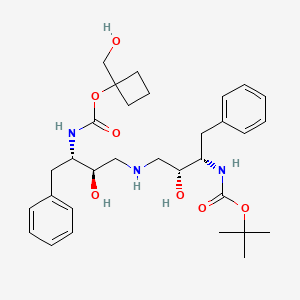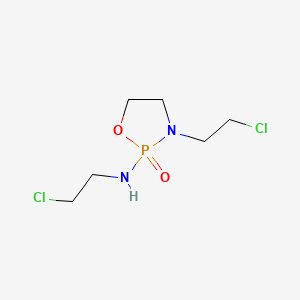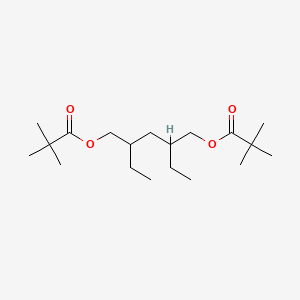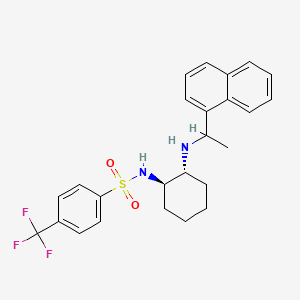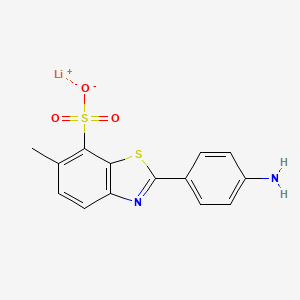
2'-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate is an organic compound belonging to the class of carboxylic acids. It is known for its unique chemical structure, which includes a phenyl group attached to a cyclopentane ring, and a diisopropylaminoethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with diisopropylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diisopropylaminoethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound’s diisopropylaminoethyl group can interact with biological membranes, enhancing its ability to deliver therapeutic agents intracellularly. Additionally, its carboxylate group can form hydrogen bonds with target molecules, facilitating its binding and activity .
Comparación Con Compuestos Similares
2-(Diisopropylamino)ethyl methacrylate: Shares the diisopropylaminoethyl group but differs in its overall structure and applications.
VX (nerve agent): Contains a similar diisopropylaminoethyl group but is used as a chemical warfare agent due to its extreme toxicity.
Uniqueness: 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate is unique due to its combination of a phenyl group, cyclopentane ring, and diisopropylaminoethyl group.
Propiedades
Número CAS |
29885-22-1 |
|---|---|
Fórmula molecular |
C20H31NO2 |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
2-[di(propan-2-yl)amino]ethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO2/c1-16(2)21(17(3)4)14-15-23-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11,16-17H,8-9,12-15H2,1-4H3 |
Clave InChI |
CDOAUGFBZWTVEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCOC(=O)C1(CCCC1)C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


